molecular formula C18H19F3N6O2S B2643818 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1014072-43-5

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2643818
CAS No.: 1014072-43-5
M. Wt: 440.45
InChI Key: ZKVJULYETFYLDA-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
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Biological Activity

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 1014094-59-7) belongs to a class of compounds known for their diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S, with a molecular weight of 386.5 g/mol. The structure features a triazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H22N6O2S
Molecular Weight386.5 g/mol
CAS Number1014094-59-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds containing a 1,2,4-triazole moiety have been shown to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .

Biological Activities

Antifungal Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against various fungal pathogens. Studies have demonstrated that similar triazole derivatives can effectively inhibit fungal growth with varying degrees of potency .

Anticancer Activity
The compound's thioether linkage and triazole structure may contribute to its anticancer properties. In vitro studies have shown that related compounds display cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating moderate to high potency . For example, one study reported an IC50 value of 6.2 μM against HCT-116 cells for a structurally similar derivative .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Triazole Ring : Essential for antifungal action.
  • Thioether Linkage : May enhance lipophilicity and membrane permeability.
  • Trifluoromethyl Group : Often associated with increased potency and selectivity against target enzymes.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antifungal Evaluation : A series of 1,2,4-triazole derivatives were synthesized and tested against common fungal strains. The most active compounds exhibited MIC values ranging from 0.06 to 8 μg/mL, indicating strong antifungal potential .
  • Cytotoxicity Assays : In a study assessing the effects on cancer cell lines, compounds with similar structures showed IC50 values ranging from 6 μM to over 40 μM against various types of cancer cells . This suggests that modifications to the core structure can significantly influence efficacy.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-4-27-15(13-9-26(2)25-16(13)29-3)23-24-17(27)30-10-14(28)22-12-7-5-6-11(8-12)18(19,20)21/h5-9H,4,10H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVJULYETFYLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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